BRD9 Binding Affinity and Selectivity Profile of TP-472 vs. BI-9564 and I-BRD9
TP-472 binds BRD9 with a Kd of 33 nM, while BI-9564 exhibits a higher affinity (Kd = 14 nM) and I-BRD9 shows lower affinity (pIC50 = 7.3, equivalent to ~50 nM) [1]. Critically, TP-472 demonstrates >30-fold selectivity over all other bromodomain family members except BRD7, a profile that is cleaner than BI-9564's known CECR2 off-target liability (Kd = 258 nM for BI-9564; TP-472 shows no CECR2 binding in thermal shift assays) [2][3].
| Evidence Dimension | BRD9 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 33 nM (ITC) |
| Comparator Or Baseline | BI-9564: 14 nM (ITC); I-BRD9: pIC50 7.3 (~50 nM) |
| Quantified Difference | TP-472 is ~2.3-fold less potent than BI-9564 but ~1.5-fold more potent than I-BRD9 |
| Conditions | Isothermal Titration Calorimetry (ITC) |
Why This Matters
TP-472 offers an intermediate potency that may be advantageous in experiments where excessive target engagement is undesirable, while its cleaner selectivity profile reduces confounding off-target effects compared to BI-9564.
- [1] IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. TP-472 Ligand Page. Ligand ID: 9522. View Source
- [2] Chemical Probes Portal. TP-472 Probe Page. SERP Comments. View Source
- [3] Structural Genomics Consortium (SGC). BI-9564 Chemical Probe Summary. View Source
